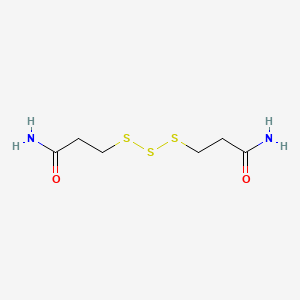
Propionamide, 3,3'-trithiodi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, 3,3’-trithiodi-: is a compound with the molecular formula C₆H₁₂N₂O₂S₃. It is an amide derivative containing three sulfur atoms, which gives it unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Propionamide, 3,3’-trithiodi- typically involves the reaction of 3,3’-dithiopropionic acid alkyl ester with an alkylamine in the presence of a polar solvent at temperatures ranging from 0 to 50°C . This method is used to synthesize N,N’-dimethyl-3,3’-dithiodipropionamides, which are intermediates for other chemical compounds.
Industrial Production Methods: Industrial production methods for Propionamide, 3,3’-trithiodi- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of appropriate catalysts.
Chemical Reactions Analysis
Types of Reactions: Propionamide, 3,3’-trithiodi- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted amides.
Scientific Research Applications
Propionamide, 3,3’-trithiodi- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propionamide, 3,3’-trithiodi- involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Propionamide: A simpler amide without the sulfur atoms.
3,3’-Dithiopropionamide: Contains two sulfur atoms instead of three.
Acetamide: A smaller amide with different chemical properties.
Uniqueness: Propionamide, 3,3’-trithiodi- is unique due to its three sulfur atoms, which impart distinct reactivity and potential applications compared to other amides. Its ability to undergo specific oxidation and reduction reactions makes it valuable in various chemical and biological contexts.
Properties
CAS No. |
63915-98-0 |
|---|---|
Molecular Formula |
C6H12N2O2S3 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
3-[(3-amino-3-oxopropyl)trisulfanyl]propanamide |
InChI |
InChI=1S/C6H12N2O2S3/c7-5(9)1-3-11-13-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
XNCLQWUEWKYSQF-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSSCCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















